molecular formula C12H15N3OS B1480818 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol CAS No. 2097945-30-5

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

Cat. No.: B1480818
CAS No.: 2097945-30-5
M. Wt: 249.33 g/mol
InChI Key: FSHJLPJAXWSLJO-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with estrogen receptors, thereby influencing hormonal signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on kinases, leading to their inhibition and subsequent modulation of downstream signaling pathways . Additionally, it can interact with transcription factors, thereby influencing gene expression and altering cellular responses . The ability of this compound to modulate these molecular processes makes it a potent agent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as modulating cell signaling pathways and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been found to inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and altering cellular metabolism . The ability of this compound to modulate metabolic pathways makes it a valuable tool in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The interactions of this compound with transporters and binding proteins influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells influences its interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-5-4-15-11-1-3-13-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8,13,16H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHJLPJAXWSLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CSC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 3
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 4
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 5
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.